6-Methylbenzofuran
Overview
Description
6-Methylbenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. The methyl group attached to the benzofuran indicates the presence of a CH3 group attached to the sixth position of the benzofuran ring structure.
Synthesis Analysis
The synthesis of derivatives of benzofuran compounds can be complex and involves multiple steps. For instance, the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan involves the dehydration of a hydroxyisopropyl derivative obtained from a methylenedioxybenzaldehyde . Another example is the synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, which was achieved through a two-step process starting from 3,5-dihydroxybenzoate, involving a thermal one-pot cyclization followed by base-catalyzed hydrolysis .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 6,7-Dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one was determined using X-ray crystallography, and its molecular interactions were analyzed using Hirshfeld surface analysis . Similarly, the molecular structure of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was determined using NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, the synthesis of 6-Bromo-4-methylbenzofuroxan was achieved by the thermal decomposition of a nitrophenylazide precursor . Additionally, the synthesis of tetrahydrodibenzo[b,f]furo[2,3-d]oxepine derivatives involved the introduction of methyl groups around the tetrahydrofuran moiety, indicating the versatility of benzofuran derivatives in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For example, the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were investigated, showing that absorption and emission spectra vary with substituents and solvent polarity . The crystal structure of methyl 4-hydroxybenzoate, a benzofuran-related compound, was analyzed at low temperatures, revealing extensive intermolecular hydrogen bonding and the influence of molecular interactions on the crystal packing .
Scientific Research Applications
Antimicrobial Activity
6-Methylbenzofuran derivatives have demonstrated significant antimicrobial properties. Research has shown that certain derivatives exhibit substantial activity against various fungal and bacterial species. For example, compounds synthesized using 3-methyl-2-benzofuranoyl chloride and 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile showed notable antimicrobial activity (Abdel‐Aziz, Mekawey, & Dawood, 2009). Similarly, 1-(6-Methylbenzofuran-2-yl)-3-arylpropenones were identified as marked anti-microbial agents (Reddy, Reddy, Mannan, Kumar, & Gururaj, 2005).
Synthesis of Novel Compounds
The synthesis of new compounds using 6-Methylbenzofuran as a starting material has been a focus of research. For instance, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was synthesized from 3,5-dihydroxybenzoate, demonstrating the potential for creating diverse molecular structures (Mori et al., 2020).
Cancer Research
In the context of cancer research, 6-Methylbenzofuran derivatives have shown promise. For instance, computational studies on 6-Methyl-1,3,8-Trichlorodibenzofuran indicated potential for targeting breast cancer (Chitrala & Yeguvapalli, 2014). This suggests that derivatives of 6-Methylbenzofuran could be explored for their therapeutic potential in oncology.
Antifungal and Antibacterial Agents
6-Methylbenzofuran and its derivatives have been utilized in the synthesis of compounds with antifungal and antibacterial properties. This includes the development of compounds like cicerfuran and related 2-arylbenzofurans, which have been tested for their effectiveness against various microbial strains (Aslam, Stevenson, Kokubun, & Hall, 2009).
Optical Properties and Molecular Analysis
Studies have also focused on the optical properties and molecular structure of 6-Methylbenzofuran derivatives. For instance, the synthesis and analysis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives provided insights into their absorption and fluorescence characteristics (Jiang, Liu, Lv, & Zhao, 2012).
Safety And Hazards
Future Directions
Research on natural products containing benzofuran, such as 6-Methylbenzofuran, has increased significantly in recent years . These compounds are being studied for their potential use in drug delivery systems, development of new analytical methods for detection and quantification, and understanding of their biological activities.
Relevant Papers Several papers have been published on the anticancer therapeutic potential of benzofuran scaffolds . These studies highlight the extraordinary inhibitory potency of benzofuran derivatives against a panel of human cancer cell lines. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
properties
IUPAC Name |
6-methyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPSBOGQLOSHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168891 | |
Record name | 6-Methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylbenzofuran | |
CAS RN |
17059-51-7 | |
Record name | 6-Methylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17059-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylbenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017059517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylbenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Methylbenzofuran | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5DFQ2E3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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